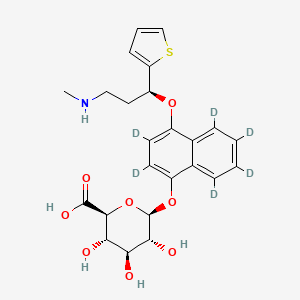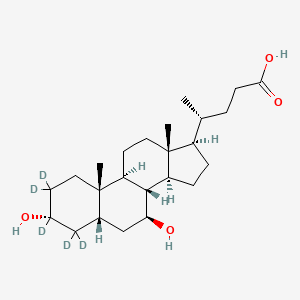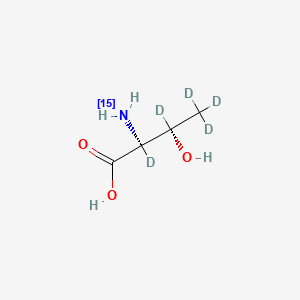
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is a labeled metabolite of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is particularly significant in pharmacokinetic studies as it helps in understanding the metabolism and excretion pathways of Duloxetine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves multiple steps, starting with the preparation of 4-Hydroxy Duloxetine. The hydroxylation of Duloxetine is typically achieved using specific oxidizing agents under controlled conditions. The subsequent glucuronidation step involves the reaction of 4-Hydroxy Duloxetine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of bioreactors for the enzymatic glucuronidation step is common in industrial settings to facilitate large-scale production .
化学反应分析
Types of Reactions: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .
科学研究应用
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways of Duloxetine and its derivatives.
Biology: Helps in studying the biological effects and interactions of Duloxetine metabolites.
Medicine: Important in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Duloxetine.
作用机制
The mechanism of action of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves its role as a metabolite of Duloxetine. Duloxetine inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronidation of 4-Hydroxy Duloxetine facilitates its excretion from the body, thus playing a crucial role in the drug’s metabolism and clearance .
相似化合物的比较
4-Hydroxy Duloxetine-d3: Another labeled metabolite of Duloxetine, used in similar pharmacokinetic studies.
Duloxetine: The parent compound, widely used as an antidepressant.
Uniqueness: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. This compound provides detailed insights into the metabolic fate of Duloxetine, aiding in the development of safer and more effective therapeutic strategies .
属性
分子式 |
C24H27NO8S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D |
InChI 键 |
OBIZFSZXDHWUJZ-QYKOWTHDSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
规范 SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)






![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)





